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Compound of Interest

Compound Name: 3-Methylbenzophenone

Cat. No.: B1359932

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Methylbenzophenone (CAS No. 643-65-2), a key intermediate in various chemical syntheses.
The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-
Visible (UV-Vis) spectroscopic characteristics, presenting quantitative data in structured tables
and outlining the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Methylbenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR Spectral Data

Chemical Shift (6) ppm Multiplicity Assignment

7.78 d Aromatic Protons
7.62-7.51 m Aromatic Protons
7.37 t Aromatic Protons
7.32 d Aromatic Protons
2.40 s Methyl Protons (-CHs)
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Solvent: CDCls, Frequency: 400 MHz

13C NMR Spectral Data

Chemical Shift (d) ppm

Assignment

196.9 Carbonyl Carbon (C=0)
138.2 Aromatic Carbon

137.9 Aromatic Carbon

133.3 Aromatic Carbon

130.4 Aromatic Carbon

130.0 Aromatic Carbon

129.1 Aromatic Carbon

128.2 Aromatic Carbon

127.4 Aromatic Carbon

21.5 Methyl Carbon (-CH3)

Solvent: CDCIs, Frequency: 100 MHz

Infrared (IR) Spectroscopy

Wavenumber (cm~12) Intensity Assignment

~3060 Medium Aromatic C-H Stretch

~2920 Weak Aliphatic C-H Stretch (Methyl)
~1660 Strong C=0 Carbonyl Stretch

~1600, 1580, 1450

Medium-Strong

Aromatic C=C Bending

~1300

Medium

C-C Stretch

~930, 740, 700

Strong

Aromatic C-H Bending (Out-of-

plane)
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itraviolet-Visible (UV-Vis

Amax (nm) Molar Absorptivity (g) Solvent
~252 High Methanol
~340 Low Methanol

Note: The UV-Vis data is based on typical values for benzophenone derivatives and may vary
slightly based on experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of 3-Methylbenzophenone.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

» Weigh approximately 5-10 mg of 3-Methylbenzophenone.

¢ Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDClIs).
o Transfer the solution to a clean, dry 5 mm NMR tube.

IH NMR Acquisition:

Tune and shim the spectrometer to the sample.
e Acquire the spectrum using a standard pulse sequence.

o Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds,
and 16-32 scans.

e Process the Free Induction Decay (FID) with an exponential window function and Fourier
transform.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1359932?utm_src=pdf-body
https://www.benchchem.com/product/b1359932?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359932?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Phase and baseline correct the spectrum.

o Calibrate the chemical shift scale to the residual solvent peak of CDCls at 7.26 ppm.

 Integrate all signals.

13C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

o Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds,
and 512-1024 scans.

e Process the FID with an exponential window function and Fourier transform.
e Phase and baseline correct the spectrum.

o Calibrate the chemical shift scale to the CDCIs triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 3-Methylbenzophenone.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated
Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

o Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing
it to dry completely.

e Place a small amount of solid 3-Methylbenzophenone directly onto the ATR crystal.

o Apply pressure using the ATR press to ensure good contact between the sample and the
crystal.

Data Acquisition:

e Collect a background spectrum of the empty ATR crystal.
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Collect the sample spectrum.
The spectrum is typically recorded from 4000 cm~* to 400 cm~—1.
A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm~1.

The final spectrum is presented in terms of transmittance or absorbance.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within 3-Methylbenzophenone.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

Prepare a stock solution of 3-Methylbenzophenone in a UV-grade solvent (e.g., methanol
or ethanol) of a known concentration (e.g., 1 mg/mL).

From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the
absorbance is within the linear range of the instrument (typically 0.1 - 1.0 AU).

Use quartz cuvettes with a 1 cm path length.

Data Acquisition:

Fill one cuvette with the pure solvent to be used as a reference (blank).
Fill a second cuvette with the sample solution.
Place both cuvettes in the spectrophotometer.

Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference
beams.

Measure the absorbance of the sample solution over a wavelength range of approximately
200-800 nm.

Identify the wavelength(s) of maximum absorbance (Amax).
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Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound like 3-Methylbenzophenone.

Spectroscopic Analysis Workflow for 3-Methylbenzophenone
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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